

# A Comparative Analysis of In Vivo Antitumor Activity: XYD129 and CCS1477

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | XYD129    |           |
| Cat. No.:            | B15541841 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preclinical in vivo efficacy of two prominent CBP/p300 targeting compounds, **XYD129** and CCS1477, supported by available experimental data.

This guide provides a head-to-head comparison of the in vivo antitumor activities of **XYD129**, a Proteolysis Targeting Chimera (PROTAC) degrader of CREB-binding protein (CBP) and p300, and CCS1477, a small molecule inhibitor of the p300/CBP bromodomain. Both compounds target the homologous transcriptional coactivators p300 and CBP, which are implicated in the progression of various cancers. This comparison aims to equip researchers with the necessary data to evaluate their potential applications in oncology drug development.

## At a Glance: Quantitative Comparison of In Vivo Antitumor Activity

The following table summarizes the key in vivo efficacy data for **XYD129** and CCS1477 based on published preclinical studies. A direct comparison is challenging due to the use of different cancer models and efficacy metrics.



| Parameter               | XYD129                                                  | CCS1477                                                                                     |
|-------------------------|---------------------------------------------------------|---------------------------------------------------------------------------------------------|
| Mechanism of Action     | PROTAC-mediated degradation of CBP/p300 proteins[1]     | Inhibition of the bromodomain of p300/CBP[2][3]                                             |
| Cancer Model            | Acute Myeloid Leukemia<br>(AML)                         | Castration-Resistant Prostate Cancer (CRPC)                                                 |
| Xenograft Model         | MOLM-16                                                 | 22RV1                                                                                       |
| Antitumor Efficacy      | 60% Tumor Growth Inhibition (TGI)[1]                    | Complete tumor growth inhibition[4]                                                         |
| Dosage & Administration | Not explicitly reported ("tolerated dose schedules")[1] | 10 mg/kg or 20 mg/kg daily<br>(qd), or 30 mg/kg every other<br>day (qod) via oral gavage[4] |
| Treatment Duration      | Not explicitly reported                                 | 28 days[4]                                                                                  |

### **Delving Deeper: Experimental Methodologies**

Understanding the experimental context is crucial for interpreting the in vivo data. Below are the detailed protocols for the key xenograft studies cited.

## XYD129: MOLM-16 Xenograft Model for Acute Myeloid Leukemia

While the specific dosage and administration schedule for the **XYD129** study were not detailed in the available literature, a general protocol for MOLM-16 xenograft studies can be outlined.

- Cell Line: MOLM-16, a human acute myeloid leukemia cell line.
- Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).
- Cell Implantation: MOLM-16 cells are typically injected subcutaneously or intravenously to establish the tumor model.



- Treatment Initiation: Treatment usually commences once tumors reach a predetermined volume or when engraftment is confirmed.
- Drug Administration: **XYD129** was administered at "tolerated dose schedules".[1] The precise route of administration (e.g., intraperitoneal, oral) was not specified.
- Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume with calipers. The primary efficacy endpoint reported was Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle-treated control group.

### CCS1477: 22RV1 Xenograft Model for Castration-Resistant Prostate Cancer

The in vivo efficacy of CCS1477 was evaluated in a well-defined 22RV1 xenograft model.

- Cell Line: 22RV1, a human prostate cancer cell line representative of CRPC.
- Animal Model: Athymic nude mice.
- Cell Implantation: 22RV1 cells are implanted subcutaneously to form solid tumors.
- Treatment Initiation: Treatment with CCS1477 or vehicle control began once the average tumor volume reached approximately 150 mm<sup>3</sup>.
- Drug Formulation and Administration: CCS1477 was administered via oral gavage. The vehicle control consisted of 5% DMSO and 95% methylcellulose (0.5% w/v).[4]
- Dosing Regimen: Mice were treated with 10 mg/kg or 20 mg/kg once daily, or 30 mg/kg every other day.[4]
- Study Duration: The treatment period was 28 days.[4]
- Efficacy Assessment: Tumor volumes were measured regularly. The primary outcome was the change in tumor volume over time, with complete tumor growth inhibition being observed.[4] Additionally, plasma PSA levels and downstream biomarker modulation (AR-FL, AR-V7, and c-Myc) in tumor tissue were assessed.



# Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To further elucidate the distinct mechanisms of action and the experimental approach, the following diagrams are provided.



Click to download full resolution via product page

Caption: Mechanism of Action of XYD129.



Click to download full resolution via product page

Caption: Mechanism of Action of CCS1477.





Click to download full resolution via product page

Caption: In Vivo Experimental Workflows.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Discovery of a Promising CBP/p300 Degrader XYD129 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Low dose Hsp90 inhibitor selectively radiosensitizes HNSCC and Pancreatic xenografts -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of In Vivo Antitumor Activity: XYD129 and CCS1477]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541841#comparing-the-in-vivo-antitumor-activity-of-xyd129-and-ccs1477]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com